

An In-depth Technical Guide to the Synthesis and Purification of Allyltriisopropylsilane

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Compound of Interest

Compound Name: Allyltriisopropylsilane

Cat. No.: B1276873

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of **allyltriisopropylsilane**, a valuable organosilane reagent in organic synthesis. The document details the underlying chemical principles, provides step-by-step experimental protocols, and presents relevant quantitative data for the characterization and handling of this compound.

Introduction

Allyltriisopropylsilane is a versatile organosilicon compound utilized in a variety of chemical transformations.^[1] Its allyl group can participate in numerous carbon-carbon bond-forming reactions, while the sterically demanding triisopropylsilyl group imparts unique reactivity and selectivity. This guide outlines a reliable method for the laboratory-scale synthesis and subsequent purification of **allyltriisopropylsilane**, primarily through a Grignard reaction followed by distillation.

Physicochemical Properties

A summary of the key physicochemical properties of **allyltriisopropylsilane** is presented in Table 1. This data is essential for the safe handling, purification, and characterization of the compound.

Table 1: Physicochemical Properties of **Allyltriisopropylsilane**

Property	Value	Reference
CAS Number	24400-84-8	[2][3]
Molecular Formula	C ₁₂ H ₂₆ Si	[2][3]
Molecular Weight	198.42 g/mol	[2][3]
Boiling Point	210.7 °C at 760 mmHg	[2]
Density	0.824 g/mL at 25 °C	[3]
Refractive Index (n _{20/D})	1.467	[3]
Appearance	Colorless to almost colorless clear liquid	[2]
Purity (typical)	≥95%	

Synthesis of Allyltriisopropylsilane

The synthesis of **allyltriisopropylsilane** is most commonly achieved through a Grignard reaction. This involves two main stages: the formation of the Grignard reagent (allylmagnesium bromide) and the subsequent reaction with a suitable triisopropylsilyl electrophile (triisopropylsilyl chloride).

Reaction Scheme

The overall reaction can be depicted as follows:

Step 1: Formation of Allylmagnesium Bromide

Step 2: Reaction with Triisopropylsilyl Chloride

Experimental Protocol: Synthesis

This protocol is a composite of established procedures for Grignard reagent formation and subsequent reaction with chlorosilanes.[4][5][6]

Materials and Equipment:

- Three-necked round-bottom flask, flame-dried
- Reflux condenser
- Dropping funnel
- Magnetic stirrer and stir bar
- Inert atmosphere (Nitrogen or Argon)
- Magnesium turnings
- Allyl bromide, freshly distilled
- Triisopropylsilyl chloride
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride solution
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate

Procedure:

Part A: Preparation of Allylmagnesium Bromide

- Set up a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under an inert atmosphere.
- To the flask, add magnesium turnings (1.1 equivalents relative to allyl bromide).
- In the dropping funnel, prepare a solution of freshly distilled allyl bromide (1.0 equivalent) in anhydrous diethyl ether or THF.

- Add a small portion of the allyl bromide solution to the magnesium turnings to initiate the reaction. The initiation may be evidenced by gentle bubbling and a slight increase in temperature. If the reaction does not start, a small crystal of iodine can be added.
- Once the reaction has initiated, add the remaining allyl bromide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. The reaction temperature should be kept below 0°C to minimize the formation of 1,5-hexadiene as a byproduct.[7]
- After the addition is complete, stir the reaction mixture for an additional 1-2 hours at room temperature to ensure complete formation of the Grignard reagent.

Part B: Synthesis of **Allyltriisopropylsilane**

- Cool the freshly prepared allylmagnesium bromide solution in an ice bath.
- In the dropping funnel, prepare a solution of triisopropylsilyl chloride (1.0 equivalent) in anhydrous diethyl ether or THF.
- Add the triisopropylsilyl chloride solution dropwise to the stirred Grignard reagent solution. An exothermic reaction is expected. Maintain the reaction temperature below 25 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

Part C: Work-up

- Cool the reaction mixture in an ice bath.
- Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze any unreacted Grignard reagent and precipitate magnesium salts.
- Transfer the mixture to a separatory funnel.
- Separate the organic layer. Extract the aqueous layer with two portions of diethyl ether or THF.

- Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

Expected Yield

While specific yields for this exact reaction are not widely reported in the literature, based on similar Grignard reactions with chlorosilanes, a yield in the range of 70-90% of the crude product can be reasonably expected.

Purification of Allyltriisopropylsilane

The crude **allyltriisopropylsilane** obtained after the work-up procedure typically requires purification to remove any unreacted starting materials, byproducts, and residual solvent. Fractional distillation under reduced pressure is the most effective method for obtaining high-purity **allyltriisopropylsilane**.

Experimental Protocol: Purification

Equipment:

- Distillation apparatus (round-bottom flask, distillation head with condenser, receiving flask)
- Vigreux column (optional, for improved separation)
- Vacuum source and pressure gauge
- Heating mantle

Procedure:

- Assemble the distillation apparatus. A Vigreux column can be used to enhance the separation efficiency.
- Transfer the crude **allyltriisopropylsilane** to the distillation flask.
- Slowly reduce the pressure to the desired level.

- Gently heat the distillation flask using a heating mantle.
- Collect the fraction that distills at the appropriate boiling point and pressure. The boiling point of **allyltriisopropylsilane** is 210.7 °C at atmospheric pressure (760 mmHg).[2] Distillation under reduced pressure is recommended to avoid potential decomposition at high temperatures.
- Store the purified, colorless liquid under an inert atmosphere to prevent degradation.

Characterization

The identity and purity of the synthesized **allyltriisopropylsilane** should be confirmed by spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of **allyltriisopropylsilane**.

Table 2: ¹H NMR Data for **Allyltriisopropylsilane**

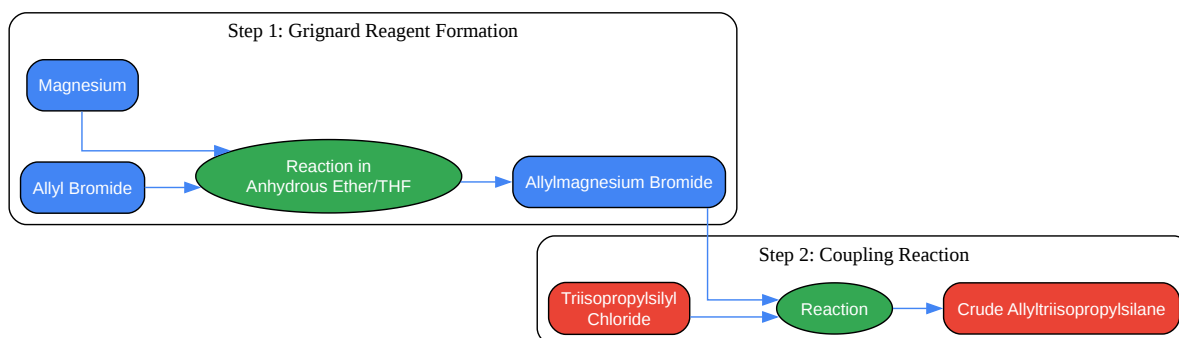
Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment	Reference
5.70 - 5.85	m	1H	-CH=	[8]
4.80 - 4.95	m	2H	=CH ₂	[8]
1.55 - 1.65	d	2H	Si-CH ₂ -	[8]
0.95 - 1.10	m	21H	-Si-[CH(CH ₃) ₂] ₃	[8]

Note: ¹³C NMR data for **allyltriisopropylsilane** is not readily available in the searched literature.

Logical Workflow and Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key processes involved in the synthesis and purification of **allyltriisopropylsilane**.

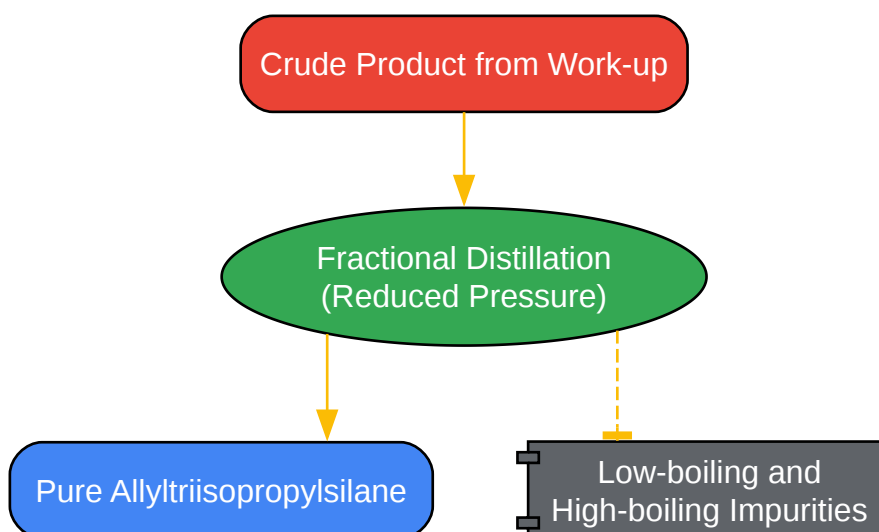
Synthesis Workflow



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Synthesis workflow for **allyltriisopropylsilane**.

Purification Workflow



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Purification workflow for **allyltriisopropylsilane**.

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